molecular formula C13H13N3O5 B3047619 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429417-51-5

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No.: B3047619
CAS No.: 1429417-51-5
M. Wt: 291.26
InChI Key: LDKLUALODXNGCN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with ethoxy and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the ethylation of 4-hydroxybenzaldehyde to form 3-ethoxy-4-hydroxybenzaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with 1-methyl-4-nitro-1H-pyrazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

    Reduction: 3-Ethoxy-4-((1-methyl-1H-pyrazol-3-yl)oxy)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-((1-methyl-1H-pyrazol-3-yl)oxy)benzaldehyde: Similar structure but with a reduced pyrazole ring.

    4-Ethoxy-3-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde: Positional isomer with different substitution pattern on the benzaldehyde ring.

Uniqueness

3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is unique due to the presence of both ethoxy and nitro-pyrazole groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-ethoxy-4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-3-20-12-6-9(8-17)4-5-11(12)21-13-10(16(18)19)7-15(2)14-13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLUALODXNGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=NN(C=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167703
Record name Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429417-51-5
Record name Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429417-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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